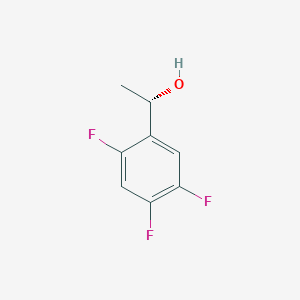

(S)-1-(2,4,5-三氟苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of a similar compound, ethyl-2-(2,4,5-trifluorophenyl)acetate, involves the reaction of 2,4,5-trifluorophenyl acetic acid in ethanol with a catalytic amount of H2SO4 at 0 °C, followed by reflux for about 4 hours .Molecular Structure Analysis

The molecular structure of “(S)-1-(2,4,5-Trifluorophenyl)ethanol” consists of a trifluorophenyl group attached to an ethanol group . The InChI code for this compound is 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.04489933 g/mol . The topological polar surface area of the compound is 20.2 Ų .科学研究应用

生物催化制备和制药中间体

(S)-1-(2,4,5-三氟苯基)乙醇虽然没有直接研究,但与其R-对映体和其他类似化合物密切相关,在制药应用中具有重要意义。例如,通过涉及重组大肠杆菌细胞的生物过程制备(R)-1-[4-(三氟甲基)苯基]乙醇,这是一种趋化因子CCR5拮抗剂中间体。这个过程以其在极性有机溶剂-水介质中的优异对映选择性和效率而著称,增强了底物浓度和产率(Chen, Xia, Liu, & Wang, 2019)。类似的技术也用于制备(S)-2-氯-1-(3,4-二氟苯基)乙醇,这是合成治疗急性冠状综合征药物Ticagrelor的关键中间体。这种酶促反应过程产率高,对映选择性优异,展示了其工业适用性(Guo, Tang, Yang, Ni, Zhang, & Chen, 2017)。

酶促分辨和不对称合成

有机氟化合物的酶促分辨,包括(S)-1-(2,4,5-三氟苯基)乙醇,展示了生物催化在实现各种氟芳香化合物高对映选择性方面的潜力。这个过程涉及南极酵母脂肪酶B (CALB),在传统和微波辐射条件下均高效,突显了酶促方法在有机合成中的多功能性(Ribeiro, Raminelli, & Porto, 2013)。

环境和教育应用

虽然与(S)-1-(2,4,5-三氟苯基)乙醇没有直接关联,但对乙醇及其衍生物的研究提供了有关环境和教育方面的见解。例如,亚氯酸氯氧对木质素模型化合物的氧化提供了关于纸浆漂白过程中环境污染问题的见解(Nie et al., 2014)。此外,使用生物乙醇作为案例研究的教育方法展示了在化学教学中整合社会维度的重要性,强调了科学问题在社会中的作用(Feierabend & Eilks, 2011)。

安全和危害

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of accidental release, the compound should not be released into the environment .

作用机制

Target of Action

The primary targets of (S)-1-(2,4,5-Trifluorophenyl)ethanol are currently unknown. This compound is a derivative of phenylalanine, which is a key precursor of the antidiabetic drug sitagliptin . Therefore, it may interact with similar targets as sitagliptin, such as the dipeptidyl peptidase-4 (DPP-4) enzyme.

Biochemical Pathways

(S)-1-(2,4,5-Trifluorophenyl)ethanol may affect several biochemical pathways due to its structural similarity to phenylalanine. Phenylalanine is involved in the biosynthesis of several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Changes in the levels of these molecules can have significant downstream effects on various physiological processes .

Result of Action

Sitagliptin works by inhibiting the DPP-4 enzyme, which increases the levels of incretin hormones, improves insulin secretion, and decreases glucagon release .

属性

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)